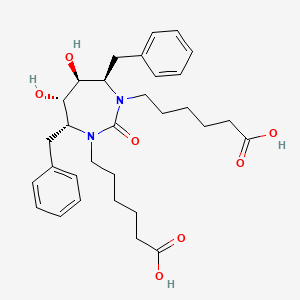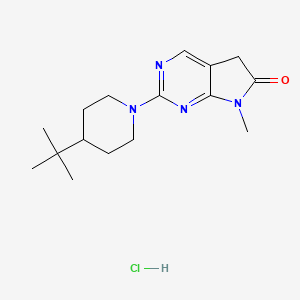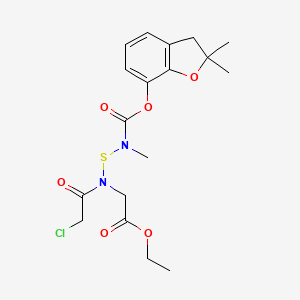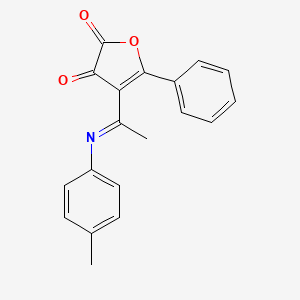
5-Acetamido-4-hydroxy-3-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid, ammonium sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetamido-4-hydroxy-3-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid, ammonium sodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-4-hydroxy-3-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid, ammonium sodium salt typically involves a multi-step process. The initial step often includes the diazotization of 3-aminophenylphosphonic acid, followed by coupling with 5-acetamido-4-hydroxy-2,7-naphthalenedisulphonic acid. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors that maintain precise control over temperature, pH, and reaction time. The use of continuous flow reactors is common to enhance efficiency and yield. The final product is often purified through crystallization or filtration techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
5-Acetamido-4-hydroxy-3-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid, ammonium sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically break the azo bond, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction typically produces aromatic amines.
Scientific Research Applications
5-Acetamido-4-hydroxy-3-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid, ammonium sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, plastics, and inks due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group (-N=N-) plays a crucial role in the compound’s color properties, while the phosphonic acid and sulfonic acid groups enhance its solubility and binding affinity. The molecular targets and pathways involved often depend on the specific application, such as binding to metal ions in complexometric titrations or interacting with cellular components in biological staining.
Comparison with Similar Compounds
Similar Compounds
5-Acetamido-4-hydroxy-3-((4-sulfonatophenyl)azo)naphthalene-2,7-disulphonic acid: Similar structure but with a sulfonate group instead of a phosphonate group.
4-Hydroxy-3-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid: Lacks the acetamido group, affecting its binding properties and solubility.
Uniqueness
5-Acetamido-4-hydroxy-3-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid, ammonium sodium salt is unique due to the presence of both phosphonic acid and sulfonic acid groups, which enhance its solubility and binding affinity. This makes it particularly useful in applications requiring stable and soluble dyes.
Properties
CAS No. |
85068-62-8 |
|---|---|
Molecular Formula |
C18H20N5Na2O11PS2 |
Molecular Weight |
623.5 g/mol |
IUPAC Name |
diazanium;disodium;5-acetamido-4-hydroxy-3-[(3-phosphonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C18H16N3O11PS2.2H3N.2Na/c1-9(22)19-14-8-13(34(27,28)29)5-10-6-15(35(30,31)32)17(18(23)16(10)14)21-20-11-3-2-4-12(7-11)33(24,25)26;;;;/h2-8,23H,1H3,(H,19,22)(H2,24,25,26)(H,27,28,29)(H,30,31,32);2*1H3;;/q;;;2*+1/p-2 |
InChI Key |
RYHOZABCKUICSA-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC(=CC=C3)P(=O)([O-])[O-])S(=O)(=O)[O-].[NH4+].[NH4+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2-(3,5-dinitrobenzoyl)hydrazinyl]-N,N-dimethylbenzamide](/img/structure/B12720060.png)

![4-amino-5-chloro-2-methoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;(E)-but-2-enedioic acid](/img/structure/B12720078.png)


![N-[4-[3-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)propylsulfanyl]phenyl]acetamide](/img/structure/B12720103.png)





